7-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
7-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a tetrahydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthalene derivative, the introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions. The final amination step can be carried out using reductive amination techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
7-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 7-Methyl-6-(trifluoromethyl)-naphthalene
Uniqueness
The presence of both the methyl and trifluoromethyl groups in 7-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique chemical properties, such as increased stability and lipophilicity, which are not observed in its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14F3N |
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Molecular Weight |
229.24 g/mol |
IUPAC Name |
7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H14F3N/c1-7-5-9-8(3-2-4-11(9)16)6-10(7)12(13,14)15/h5-6,11H,2-4,16H2,1H3 |
InChI Key |
XQZXVHBUGJPEFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2N)C=C1C(F)(F)F |
Origin of Product |
United States |
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